3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione
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Overview
Description
3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione is a complex organic compound that features a fluoropyridine moiety, a piperazine ring, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the Balz-Schiemann reaction to introduce the fluorine atom into the pyridine ring . The piperazine ring is then introduced through a nucleophilic substitution reaction . Finally, the imidazolidine-2,4-dione core is formed through a cyclization reaction under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes and receptors, modulating their activity . The piperazine ring can enhance the compound’s binding affinity and selectivity . The imidazolidine-2,4-dione core may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione: Similar structure but lacks the additional substituent on the imidazolidine ring.
3-[2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
Uniqueness
3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione is unique due to the presence of the fluoropyridine moiety, which imparts specific electronic properties and enhances its interaction with biological targets . The combination of the piperazine ring and the imidazolidine-2,4-dione core further enhances its stability and bioactivity .
Properties
IUPAC Name |
3-[2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O2/c15-11-1-2-12(16-9-11)19-6-3-18(4-7-19)5-8-20-13(21)10-17-14(20)22/h1-2,9H,3-8,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYBFYQXJDGZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)CNC2=O)C3=NC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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